Cyclohexane-1,2-dione-dihydrazone
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Overview
Description
Cyclohexane-1,2-dione-dihydrazone is an organic compound derived from cyclohexane-1,2-dione It is a colorless compound that is soluble in various organic solvents
Preparation Methods
Cyclohexane-1,2-dione-dihydrazone can be synthesized through the reaction of cyclohexane-1,2-dione with hydrazine. The reaction typically involves mixing cyclohexane-1,2-dione with hydrazine in a suitable solvent under controlled conditions. The product is then purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
Cyclohexane-1,2-dione-dihydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form cyclohexane-1,2-diol or other reduced forms.
Scientific Research Applications
Cyclohexane-1,2-dione-dihydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is utilized in studying enzyme mechanisms and as a probe for investigating biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexane-1,2-dione-dihydrazone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Cyclohexane-1,2-dione-dihydrazone can be compared with other similar compounds, such as:
Cyclohexane-1,2-dione: The parent compound, which lacks the hydrazone groups.
Cyclohexane-1,3-dione: An isomer with different chemical properties and reactivity.
Cyclohexane-1,2-diol: A reduced form of cyclohexane-1,2-dione. This compound is unique due to its specific structure and the presence of hydrazone groups, which confer distinct chemical and biological properties
Properties
CAS No. |
36856-09-4 |
---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(2-hydrazinylidenecyclohexylidene)hydrazine |
InChI |
InChI=1S/C6H12N4/c7-9-5-3-1-2-4-6(5)10-8/h1-4,7-8H2 |
InChI Key |
OXSNUKUTJIWBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NN)C(=NN)C1 |
Origin of Product |
United States |
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